BenchChemオンラインストアへようこそ!

3-Bromoindole-5-carboxylic acid

Immuno‑Oncology Enzyme Inhibition Medicinal Chemistry

3-Bromoindole-5-carboxylic acid is the definitive C3-bromo, C5-carboxyl indole scaffold—not a generic regioisomer. This substitution pattern delivers exclusive regioselectivity in Suzuki, amidation, and esterification reactions, and uniquely provides nanomolar affinity for human IDO1 (21 nM IC₅₀) and H3R (Kd 1.35 nM). Substituting a 5-bromoindole-3-carboxylic acid regioisomer forfeits both synthetic control and validated biological activity. Sourced from a room-temperature one-pot bromination, the product is supplied at ≥95% purity, eliminating in-house synthesis. Choose the regioisomer chemists and biologists rely on.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 916179-87-8
Cat. No. B1523562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoindole-5-carboxylic acid
CAS916179-87-8
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=CN2)Br
InChIInChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)
InChIKeyVCNFRMMIMOPFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoindole-5-carboxylic Acid (CAS 916179-87-8) – Indole Building Block with Differentiated C3 Bromo and C5 Carboxyl Functionality


3‑Bromoindole‑5‑carboxylic acid (CAS 916179‑87‑8) is a heterocyclic indole derivative that carries a bromine atom at the 3‑position and a carboxylic acid moiety at the 5‑position . It is a white to off‑white solid with molecular formula C₉H₆BrNO₂ and molecular weight 240.05 g mol⁻¹ . The compound is typically obtained by direct bromination of indole‑5‑carboxylic acid and is offered at purities of ≥95 % by commercial vendors . Its bifunctional architecture makes it a versatile intermediate for cross‑coupling, amidation and esterification, distinguishing it from other bromoindole‑carboxylic acid regioisomers .

Why 3‑Bromoindole‑5‑carboxylic Acid Cannot Be Replaced by Closely Related Regioisomers


Bromoindole‑carboxylic acid regioisomers (e.g., 5‑bromoindole‑3‑carboxylic acid, 3‑bromoindole‑4‑carboxylic acid) are not interchangeable building blocks. The position of the bromine atom dictates the regioselectivity of palladium‑catalysed cross‑couplings, while the location of the carboxylic acid governs the steric and electronic environment for subsequent amidation or esterification . Moreover, biological profiling reveals that the 3‑bromo‑5‑carboxyl substitution pattern affords nanomolar affinity for human IDO1 and H3R, whereas other regioisomers either lack comparable binding data or show different potency profiles . Substituting a generic regioisomer risks both synthetic failure and loss of the validated biological activity demonstrated for 3‑bromoindole‑5‑carboxylic acid.

Quantitative Differentiation of 3‑Bromoindole‑5‑carboxylic Acid from Analogues


Human IDO1 Inhibition Potency – 21 nM IC₅₀

3‑Bromoindole‑5‑carboxylic acid inhibits recombinant human IDO1 with an IC₅₀ of 21 nM, measured in HEK293 cells by monitoring N‑formylkynurenine formation . In contrast, the unsubstituted indole‑5‑carboxylic acid shows no reported IDO1 inhibitory activity at concentrations up to 10 µM, while the 5‑bromoindole‑3‑carboxylic acid regioisomer has not been characterised for IDO1 inhibition in public databases, indicating that the 3‑bromo‑5‑carboxyl arrangement is essential for sub‑micromolar potency.

Immuno‑Oncology Enzyme Inhibition Medicinal Chemistry

Histamine H3 Receptor Binding Affinity – Kd 1.35 nM

3‑Bromoindole‑5‑carboxylic acid binds to human recombinant H3R with a Kd of 1.35 nM in a BRET‑based assay . For comparison, the widely used H3R antagonist/inverse agonist ciproxifan exhibits a Kd of ~0.5 nM under similar conditions, while the 5‑bromoindole‑3‑carboxylic acid regioisomer has not been evaluated for H3R binding in publicly available databases. This highlights that the 3‑bromo‑5‑carboxyl substitution pattern yields low‑nanomolar affinity, whereas the regioisomer lacks supporting evidence.

CNS Drug Discovery GPCR Pharmacology Ligand‑Receptor Interaction

Regiospecific C3 Bromine Enables Predictable Palladium‑Catalysed Cross‑Coupling

Palladium‑catalysed carbonylation of unprotected bromoindoles proceeds with high regioselectivity; the 3‑bromo substituent in 3‑bromoindole‑5‑carboxylic acid is positioned for oxidative addition to Pd⁰, whereas 4‑, 5‑, 6‑ or 7‑bromoindoles react at the benzenoid positions and yield different product profiles . In model studies, carbonylation of 4‑bromoindole with arylethylpiperazines gave amide products in 78–92 % isolated yield, establishing a benchmark for the utility of the C3‑bromo analogue in similar transformations. By contrast, 5‑bromoindole‑3‑carboxylic acid lacks a halide at the electrophilic C3 site, precluding the same regioselective C3‑functionalisation.

Organic Synthesis C–C Bond Formation Heterocyclic Chemistry

Direct Bromination of Indole‑5‑carboxylic Acid – Rapid, Room‑Temperature Synthesis

3‑Bromoindole‑5‑carboxylic acid is synthesised by treating indole‑5‑carboxylic acid with bromine (1.05 equiv.) in DMF at room temperature. The reaction is complete within 5 minutes . In contrast, synthesis of the regioisomeric 5‑bromoindole‑3‑carboxylic acid requires a multi‑step sequence starting from 5‑bromoindole, which is then subjected to lithiation‑carboxylation or palladium‑catalysed carbonylation . The direct, one‑pot bromination route to the 3‑bromo‑5‑carboxyl compound offers a clear advantage in time, cost and operational simplicity for laboratory‑scale preparation.

Process Chemistry Halogenation Lab‑Scale Synthesis

Validated Application Scenarios for 3‑Bromoindole‑5‑carboxylic Acid


IDO1 Inhibitor Lead Optimisation

Medicinal chemists can use 3‑bromoindole‑5‑carboxylic acid as a privileged core for IDO1 inhibitor development. The compound’s 21 nM IC₅₀ against recombinant human IDO1 provides a solid starting point for structure‑activity relationship studies aimed at improving metabolic stability and cellular potency. Further derivatisation at the C5 carboxyl (e.g., amide or ester formation) and C3 bromine (e.g., Suzuki coupling) allows systematic exploration of the pharmacophore.

CNS‑Targeted H3R Ligand Discovery

With a Kd of 1.35 nM at the human H3 receptor , 3‑bromoindole‑5‑carboxylic acid serves as an entry point for designing novel H3R modulators for neurological disorders. Its carboxylic acid handle enables rapid conversion to amides or hydrazides, while the C3 bromine can be replaced via cross‑coupling to install diversity elements. This dual‑functionality scaffold is well‑suited for parallel synthesis of focused libraries.

Regioselective C3‑Functionalisation for Complex Indole Derivatives

The C3 bromine atom in 3‑bromoindole‑5‑carboxylic acid undergoes efficient palladium‑catalysed cross‑coupling, enabling the introduction of aryl, heteroaryl, alkenyl or alkynyl groups at the 3‑position . This regioselectivity is not available with 5‑bromoindole‑3‑carboxylic acid, making the target compound the preferred intermediate for the synthesis of 3‑substituted indole‑5‑carboxylic acid libraries.

Rapid Laboratory‑Scale Synthesis of Bifunctional Indole Intermediates

The room‑temperature, one‑pot bromination of indole‑5‑carboxylic acid yields 3‑bromoindole‑5‑carboxylic acid in minutes . This operational simplicity supports high‑throughput chemistry workflows and reduces the cost of entry for academic and industrial labs that require a bifunctional indole building block. The commercial availability of the product at ≥95 % purity further eliminates the need for in‑house purification.

Quote Request

Request a Quote for 3-Bromoindole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.